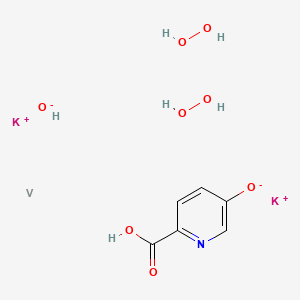
Bisperoxovanadium (HOpic)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
bpV-HOpic potassium salt: is a bisperoxovanadium compound known for its potent inhibition of protein tyrosine phosphatases, particularly phosphatase and tensin homolog (PTEN). This compound has a molecular formula of C6H4NO8V • 2K and a molecular weight of 347.24 g/mol . It is widely used in scientific research due to its ability to modulate various signaling pathways, making it valuable in studies related to cell biology, cardiovascular diseases, and radioprotection .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bpV-HOpic potassium salt involves the reaction of vanadium pentoxide with hydrogen peroxide to form peroxovanadium complexes. These complexes are then reacted with 5-hydroxy-2-pyridinecarboxylic acid in the presence of potassium hydroxide to yield the desired product . The reaction conditions typically include maintaining a controlled temperature and pH to ensure the formation of the bisperoxovanadium complex.
Industrial Production Methods: While specific industrial production methods for bpV-HOpic potassium salt are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques to obtain the compound in large quantities with high purity .
Análisis De Reacciones Químicas
Types of Reactions: bpV-HOpic potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions due to the presence of peroxo groups.
Reduction: It can be reduced under specific conditions, altering its oxidation state.
Substitution: The compound can undergo substitution reactions where ligands in the complex are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Ligand exchange reactions can be facilitated using different ligands under controlled pH and temperature conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state vanadium complexes, while reduction reactions can produce lower oxidation state species .
Aplicaciones Científicas De Investigación
Chemistry: bpV-HOpic potassium salt is used as a tool to study the inhibition of protein tyrosine phosphatases, particularly PTEN. This makes it valuable in understanding the regulation of signaling pathways involved in cell growth and differentiation .
Biology: In biological research, the compound is used to investigate the role of PTEN in various cellular processes, including apoptosis, cell survival, and proliferation. It has been shown to protect cells from ischemia-reperfusion injury by modulating the PI3K/Akt/eNOS/ERK prosurvival pathway .
Medicine: The compound’s ability to inhibit PTEN and enhance PI3K/Akt signaling has potential therapeutic applications in treating cardiovascular diseases and protecting against radiation-induced damage . It is also being explored for its potential in cancer research due to its role in regulating cell cycle and apoptosis .
Industry: While its industrial applications are less documented, bpV-HOpic potassium salt’s role in research and development makes it a valuable compound in the pharmaceutical and biotechnology industries .
Mecanismo De Acción
bpV-HOpic potassium salt exerts its effects primarily through the inhibition of PTEN, a tumor suppressor phosphatase involved in cell cycle regulation. By inhibiting PTEN, the compound enhances the PI3K/Akt signaling pathway, which promotes cell survival, proliferation, and metabolism . This mechanism is particularly important in protecting cells from oxidative stress and apoptosis induced by ischemia-reperfusion injury or ionizing radiation .
Comparación Con Compuestos Similares
bpV-phen: Another bisperoxovanadium compound with similar PTEN inhibitory properties.
bpV-pic: A related compound that also inhibits protein tyrosine phosphatases but with different selectivity.
VO-OHpic trihydrate: A vanadium-based compound with similar biological activities.
Uniqueness: bpV-HOpic potassium salt is unique due to its high selectivity for PTEN inhibition (IC50 = 14 nM) compared to other protein tyrosine phosphatases . This selectivity makes it a valuable tool in research focused on PTEN-related signaling pathways and their implications in various diseases .
Propiedades
Fórmula molecular |
C6H9K2NO8V |
|---|---|
Peso molecular |
352.28 g/mol |
Nombre IUPAC |
dipotassium;6-carboxypyridin-3-olate;hydrogen peroxide;vanadium;hydroxide |
InChI |
InChI=1S/C6H5NO3.2K.2H2O2.H2O.V/c8-4-1-2-5(6(9)10)7-3-4;;;2*1-2;;/h1-3,8H,(H,9,10);;;2*1-2H;1H2;/q;2*+1;;;;/p-2 |
Clave InChI |
DCISRTLOMUPZNO-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=NC=C1[O-])C(=O)O.[OH-].OO.OO.[K+].[K+].[V] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[[4-(3-bromo-4-chloroanilino)pyrido[3,4-d]pyrimidin-6-yl]amino]-4-oxobut-2-enyl]-dimethyl-[(3-methyl-5-nitroimidazol-4-yl)methyl]azanium;bromide](/img/structure/B13392628.png)

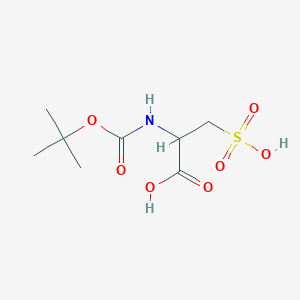
![3-{2-[(E)-2-(4-Hydroxy-3,5-diiodophenyl)vinyl]-3,3-dimethyl-3H-indolium-1-yl}-1-propanesulfonate](/img/structure/B13392647.png)
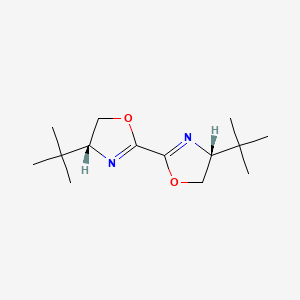

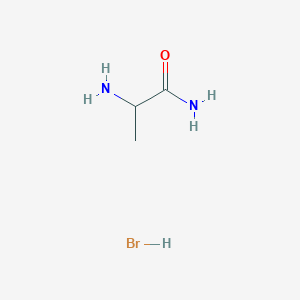
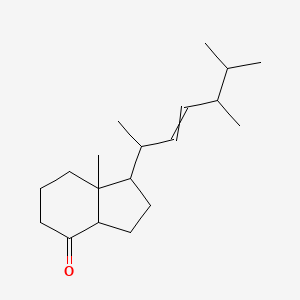
![N-[1,1'-biphenyl]-4yl-dibenzothiophene-3-amine](/img/structure/B13392683.png)
![3,3-Dimethyl-[1,1'-binaphthalene]-4,4(3H)-diamine](/img/structure/B13392691.png)
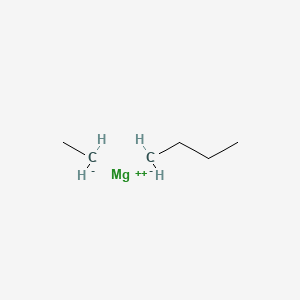
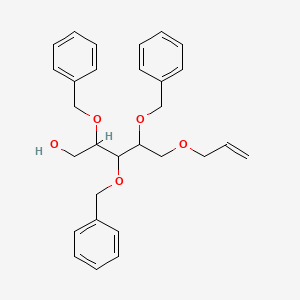
![[(2S,5R)-5-aminooxan-2-yl]methanol hydrochloride](/img/structure/B13392709.png)
![[(3R,5R,8R,9R,10R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-[(2S)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13392712.png)
